Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-
Description
Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]- (CAS RN: 25311-71-1), is a sulfonamide-substituted benzoic acid derivative characterized by an isopropylamino sulfonyl group at the 2-position of the benzene ring. Structurally, it belongs to a class of organophosphorothioates when esterified (e.g., as seen in Isofenphos-methyl derivatives) . However, the core sulfamoyl-amino-benzoic acid scaffold is pharmacologically significant, as sulfonamide groups are known to enhance binding to enzymes like carbonic anhydrases or receptor targets .
Potential applications of this compound may align with its structural analogs, such as agrochemical uses (e.g., Isofenphos-methyl as an insecticide) or pharmaceutical roles in enzyme inhibition .
Properties
CAS No. |
38758-15-5 |
|---|---|
Molecular Formula |
C10H14N2O4S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
2-(propan-2-ylsulfamoylamino)benzoic acid |
InChI |
InChI=1S/C10H14N2O4S/c1-7(2)11-17(15,16)12-9-6-4-3-5-8(9)10(13)14/h3-7,11-12H,1-2H3,(H,13,14) |
InChI Key |
QYNUKEJTUODYDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)NC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Sulfonamide Formation via Sulfamoyl Chloride Intermediate
One prominent method involves the synthesis of isopropyl sulfamoyl chloride as a reactive intermediate, which is then condensed with an anthranilic acid derivative (methyl anthranilate) to form the sulfamoyl-substituted benzoic acid methyl ester. The process entails:
Reacting N,N'-diisopropyl-urea with phosphorus trichloride and chlorine in the presence of oleum and sulfuric acid to produce isopropyl sulfamoyl chloride.
Condensing the isopropyl sulfamoyl chloride at room temperature without solvent, with an excess of N,N-diethyl aniline and anthranilic acid methyl ester.
Cyclization of the resulting N-isopropyl-N'-o-carbomethoxy-phenyl-sulfamide using sodium methylate.
Extraction and purification using methanol-water mixtures to isolate the final product with high purity.
This method is notable for its solvent-free condensation step and the use of oleum/sulfuric acid media for chlorosulfonylation, which requires careful control of temperature and reagent stoichiometry to maximize yield and minimize impurities.
Esterification of Benzoic Acid Derivatives
Another approach involves esterification reactions where benzoic acid derivatives bearing the sulfonyl amino substitution are reacted with methanol in the presence of acid catalysts to form methyl esters of the compound. This method is often used to prepare methyl esters of benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, which can serve as intermediates or final products depending on the application. The esterification typically proceeds under reflux with monitoring by thin-layer chromatography (TLC) to ensure completion.
Process Optimization and Scale-Up Considerations
Industrial preparation of related benzoic acid derivatives, such as methyl esters with sulfonyl substituents, has been optimized for scalability and cost-effectiveness. Key findings from process development studies include:
Use of inexpensive and readily available starting materials, such as dimethyl terephthalate and anthranilic acid derivatives.
Multi-step sequences including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization have been optimized to improve yields and reduce impurities.
Control of bromination reactions to minimize dibromo by-products through careful selection of brominating agents (e.g., N-bromosuccinimide) and reaction temperatures (typically 0 to 5°C).
Salt formation of intermediates to enhance stability and improve yields in subsequent reactions.
Scale-up examples include batch sizes of approximately 70 kg with total yields around 24%, demonstrating feasibility for industrial production.
Although these studies focus on related benzoic acid derivatives, the principles of reaction optimization, impurity control, and scalability are directly applicable to the synthesis of benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-.
Analytical and Monitoring Techniques
Throughout the preparation processes, several analytical techniques are employed to ensure product identity, purity, and reaction progress:
Thin-layer chromatography (TLC) for reaction monitoring.
Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation.
Infrared (IR) spectroscopy to characterize functional groups, particularly sulfonyl and amino moieties.
Chromatographic purification methods following extraction steps to isolate the target compound with high purity.
Summary Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The amino and sulfonyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, sulfides, thiols, and various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by disrupting cell membrane integrity or interfering with metabolic pathways .
Comparison with Similar Compounds
Sulfonamide-Substituted Benzoic Acid Derivatives
The target compound shares structural motifs with several sulfonamide-containing analogs, differing primarily in substituent groups and biological activity:
Key Insights :
- Unlike sulfophenylamino analogs (e.g., ), the absence of ionic sulfonic acid groups in the target compound reduces water solubility but may improve bioavailability.
Organophosphate Derivatives
Key Insights :
- The phosphorothioate moiety in Isofenphos-methyl introduces pesticidal activity, which is absent in the non-esterified sulfonamide target compound.
- Structural similarities suggest the target compound could serve as a synthetic intermediate for organophosphate agrochemicals.
Pharmaceutical Sulfonamides
Sulfonamide groups are critical in drugs like Acetazolamide and its derivatives:
Key Insights :
- Compared to pyrazolo-pyrimidine sulfonamides (e.g., ), the simpler benzoic acid scaffold may limit target specificity but reduce synthetic complexity.
Natural and Plant-Derived Analogs
Natural benzoic acid derivatives, such as those isolated from Delphinium brunonianum, demonstrate structural diversity:
| Compound Name | Natural Source/Substituents | Reference ID |
|---|---|---|
| Benzoic acid, 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester | Delphinium brunonianum (antioxidant potential) |
Key Insights :
- Natural analogs often include hydroxyl or methoxy groups, enhancing antioxidant properties , whereas the target compound’s isopropylamino sulfonyl group may favor synthetic or industrial applications.
Q & A
Q. Table 1: Key Hazard Mitigation Measures
| Hazard Type | Mitigation Strategy | Reference |
|---|---|---|
| Inhalation | Use fume hood and respiratory protection | |
| Skin Contact | Wear chemical-resistant gloves and clothing | |
| Fire | Deploy CO₂ or dry chemical extinguishers |
Basic: What synthetic routes are available for Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, and what intermediates are involved?
Methodological Answer:
A plausible synthesis involves:
Sulfonylation of 2-Aminobenzoic Acid: React with (1-methylethyl)sulfamoyl chloride in anhydrous dichloromethane, using triethylamine as a base.
Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient).
Key intermediates include 2-aminobenzoic acid and the sulfamoyl chloride derivative. The SMILES notation for the final product (C₁₀H₁₄N₂O₄S) is critical for verifying structural integrity .
Q. Table 2: Intermediate Characterization
| Intermediate | Role in Synthesis | Analytical Verification |
|---|---|---|
| 2-Aminobenzoic Acid | Core aromatic scaffold | NMR (¹H, ¹³C) |
| (1-Methylethyl)sulfamoyl Chloride | Sulfonamide group donor | FT-IR (S=O stretch) |
Advanced: How can researchers optimize reaction conditions to improve the yield of derivatives of this compound?
Methodological Answer:
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency.
- Temperature Control: Maintain 0–5°C during sulfamoyl chloride addition to minimize side reactions.
- Catalysis: Use catalytic DMAP (4-dimethylaminopyridine) to accelerate coupling reactions.
- Reaction Monitoring: Employ TLC (silica, UV detection) to track intermediate consumption. Derivatives involving coupling with diazonium salts (e.g., azo dyes) require pH control (pH 4–6) to stabilize intermediates .
Advanced: What analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm aromatic proton environments and sulfonamide group integration.
- Mass Spectrometry (HRMS): Exact mass analysis (e.g., ESI-HRMS) verifies molecular formula (C₁₀H₁₄N₂O₄S).
- FT-IR: Peaks at 1150–1300 cm⁻¹ (S=O asymmetric stretch) and 3300 cm⁻¹ (N-H stretch) validate functional groups.
- X-ray Crystallography: Resolves steric effects of the isopropyl group on sulfonamide conformation .
Q. Table 3: Analytical Parameters
| Technique | Target Signal | Diagnostic Value |
|---|---|---|
| ¹³C NMR | 165–170 ppm (COOH) | Confirms carboxylic acid |
| FT-IR | 1320 cm⁻¹ (S-N stretch) | Validates sulfonamide linkage |
| HRMS | [M+H]+ = 259.0752 | Confirms molecular formula |
Basic: What are the key hazards associated with this compound, and how should they be mitigated?
Methodological Answer:
- Acute Toxicity (H302): Harmful if swallowed. Use oral administration protocols in animal studies with dose-limiting controls.
- Skin Irritation (H315): Avoid direct contact; wear double gloves during prolonged handling.
- Respiratory Irritation (H335): Store in airtight containers under nitrogen to prevent dust formation .
Advanced: How does the sulfonamide functional group influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
The sulfonamide group acts as a strong electron-withdrawing moiety, activating the benzene ring toward electrophilic substitution at the para position. However, steric hindrance from the isopropyl group may slow reactions requiring planar transition states (e.g., SN2 mechanisms). Computational studies (DFT) can model charge distribution to predict sites for functionalization. Experimental validation via kinetic studies under varying temperatures and solvents (e.g., DMSO vs. THF) is recommended .
Advanced: How can researchers address contradictions in reported solubility data for this compound?
Methodological Answer:
Discrepancies often arise from:
- Purity Differences: Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity >98%.
- Solvent Polarity: Test solubility in DMSO, methanol, and buffer solutions (pH 2–9) under controlled temperature (25°C ± 0.5).
- Crystallinity: Compare XRD patterns of batches to identify polymorphic variations affecting solubility .
Basic: What are the environmental precautions for disposing of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
